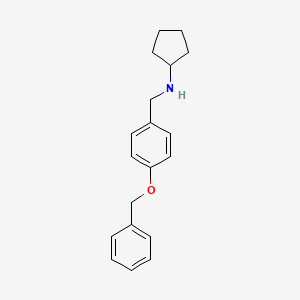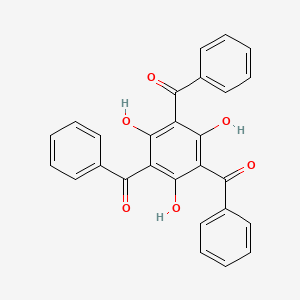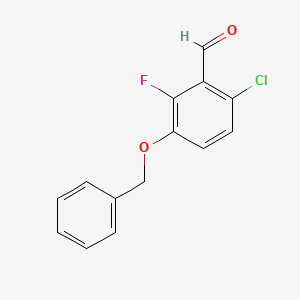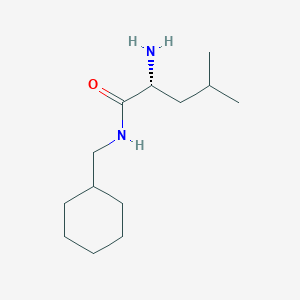
(R)-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, and a 4-methylpentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-4-methylpentanoic acid and cyclohexylmethylamine.
Coupling Reaction: The amino group of ®-2-amino-4-methylpentanoic acid is coupled with the cyclohexylmethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Oxo derivatives of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Substituted amides with various functional groups attached to the amino group.
Scientific Research Applications
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide: The enantiomer of the compound with similar structural features but different stereochemistry.
N-(Cyclohexylmethyl)-4-methylpentanamide: A structurally related compound lacking the amino group.
2-Amino-N-(cyclohexylmethyl)pentanamide: A similar compound with a different alkyl chain length.
Uniqueness
®-2-Amino-N-(cyclohexylmethyl)-4-methylpentanamide is unique due to its specific chiral configuration and the presence of both an amino group and a cyclohexylmethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
(2R)-2-amino-N-(cyclohexylmethyl)-4-methylpentanamide |
InChI |
InChI=1S/C13H26N2O/c1-10(2)8-12(14)13(16)15-9-11-6-4-3-5-7-11/h10-12H,3-9,14H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
IHCUPDVJCLMMHJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC1CCCCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
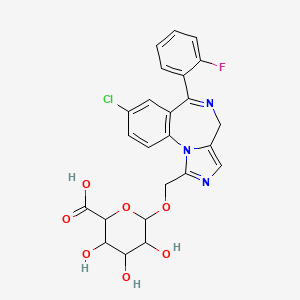
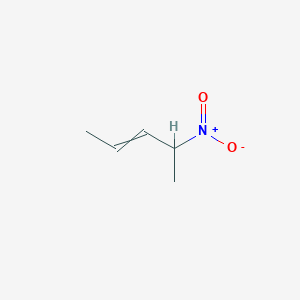
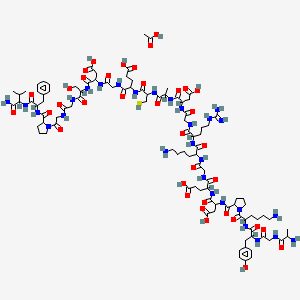
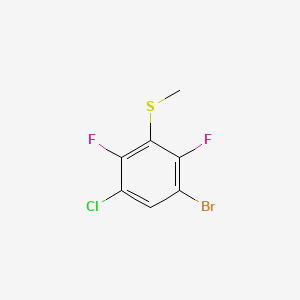
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
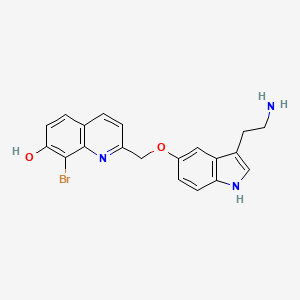
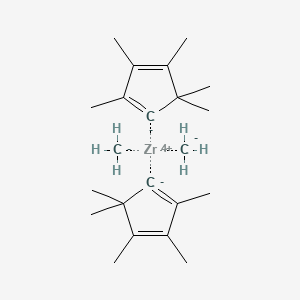
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
